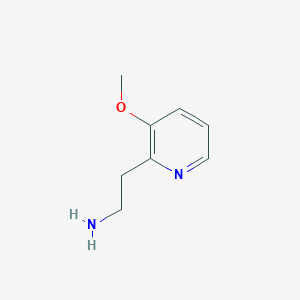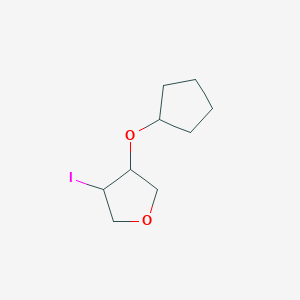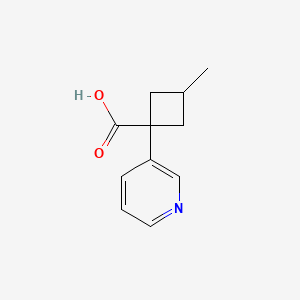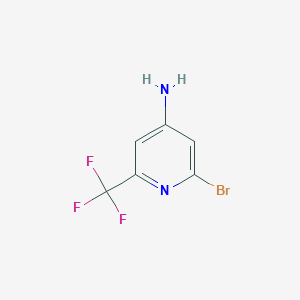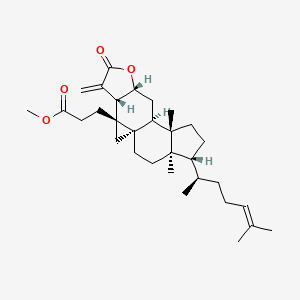
Tubiferolide methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tubiferolide methyl ester is a naturally occurring compound isolated from the leaves and twigs of Gardenia tubifera. It belongs to the class of cycloartane triterpenoids and has shown significant cytotoxic and anti-HIV-1 activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tubiferolide methyl ester typically involves the extraction of natural products from plant sources, followed by purification and structural elucidation using techniques such as NMR spectroscopy
Industrial Production Methods
Industrial production of this compound would likely involve large-scale extraction from plant materials, followed by chromatographic purification. Advances in synthetic biology and metabolic engineering could potentially enable the production of this compound through microbial fermentation, although this approach has not been specifically reported for this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tubiferolide methyl ester can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of esters include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as Grignard reagents for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could yield more oxidized triterpenoids, while reduction could produce more reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a model compound for studying triterpenoid synthesis and reactivity.
Biology: For its cytotoxic effects on cancer cell lines, including breast and lung cancer cells.
Medicine: As a potential anti-HIV-1 agent due to its inhibitory effects on the virus.
Wirkmechanismus
The mechanism of action of tubiferolide methyl ester involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to interfere with cellular processes such as DNA replication and protein synthesis, ultimately leading to cell death. The specific molecular targets and pathways involved are still under investigation, but its activity against cancer cells and HIV-1 suggests it may interact with key proteins involved in these diseases .
Vergleich Mit ähnlichen Verbindungen
Tubiferolide methyl ester can be compared with other cycloartane triterpenoids, such as:
Coronalolide methyl ester: Also isolated from Gardenia species, with similar cytotoxic properties.
Sootepin E: Another triterpenoid with potential medicinal applications.
Uniqueness
What sets this compound apart is its specific structural features and the unique combination of biological activities it exhibits. Its potent cytotoxic and anti-HIV-1 activities make it a compound of significant interest for further research and development.
Conclusion
This compound is a promising natural product with potential applications in medicinal chemistry and pharmacology. Its synthesis, chemical reactivity, and biological activities make it a valuable compound for further study and development. Continued research into its mechanism of action and comparison with similar compounds will help unlock its full potential.
Eigenschaften
Molekularformel |
C31H46O4 |
|---|---|
Molekulargewicht |
482.7 g/mol |
IUPAC-Name |
methyl 3-[(1S,3R,4R,8R,10S,11S,14R,15R)-11,15-dimethyl-14-[(2R)-6-methylhept-5-en-2-yl]-5-methylidene-6-oxo-7-oxapentacyclo[8.7.0.01,3.04,8.011,15]heptadecan-3-yl]propanoate |
InChI |
InChI=1S/C31H46O4/c1-19(2)9-8-10-20(3)22-11-13-29(6)24-17-23-26(21(4)27(33)35-23)31(14-12-25(32)34-7)18-30(24,31)16-15-28(22,29)5/h9,20,22-24,26H,4,8,10-18H2,1-3,5-7H3/t20-,22-,23-,24+,26-,28-,29+,30+,31-/m1/s1 |
InChI-Schlüssel |
CLKPXYYJFFVZSE-NOYYCYTFSA-N |
Isomerische SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C[C@@H]5[C@H]([C@]3(C4)CCC(=O)OC)C(=C)C(=O)O5)C)C |
Kanonische SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CC5C(C3(C4)CCC(=O)OC)C(=C)C(=O)O5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


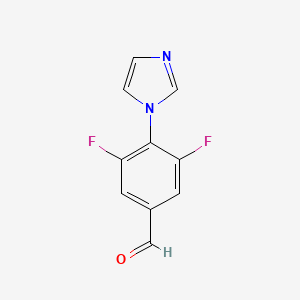

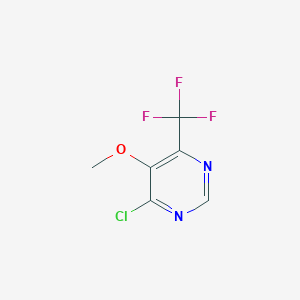
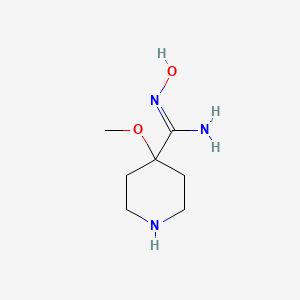

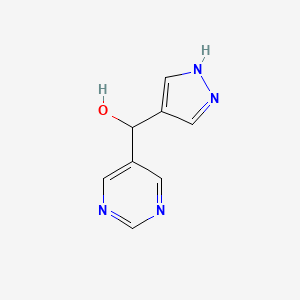
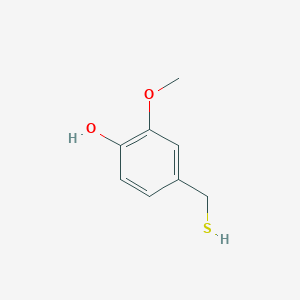
![(1R,4R,5R)-rel-tert-Butyl 5-(benzylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13078990.png)
